2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid
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Overview
Description
2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid is a complex organic compound that belongs to the class of nicotinic acids. This compound is characterized by the presence of a chloro group, a dimethylsulfamoylphenyl group, and a nicotinic acid moiety. It is primarily used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the required purity levels for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Chloronicotinic acid: Shares the nicotinic acid core but lacks the dimethylsulfamoylphenyl group.
5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid: Similar structure but without the chloro group.
Uniqueness: 2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid is unique due to the combination of the chloro and dimethylsulfamoylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in specific research and industrial applications .
Properties
IUPAC Name |
2-chloro-5-[4-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-17(2)22(20,21)11-5-3-9(4-6-11)10-7-12(14(18)19)13(15)16-8-10/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKDTDFAGGUJKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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